1-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-3-(thiophen-2-ylmethyl)urea
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Overview
Description
1-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound that features a unique combination of a dihydrobenzofuran moiety and a thiophenylmethyl group linked through a urea bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-3-(thiophen-2-ylmethyl)urea typically involves the following steps:
Formation of the Intermediate: The initial step involves the preparation of 1-(2,3-dihydrobenzofuran-5-yl)propan-2-amine through the reduction of the corresponding nitro compound.
Urea Formation: The intermediate amine is then reacted with thiophen-2-ylmethyl isocyanate under controlled conditions to form the desired urea derivative.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, which may reduce the urea group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the thiophenylmethyl group, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, potentially enhancing the efficiency of certain transformations.
Material Science: Its unique structure may be explored for the development of novel materials with specific electronic or optical properties.
Biology and Medicine:
Pharmacology: The compound may exhibit biological activity, making it a candidate for drug development. Its interactions with biological targets could be studied for potential therapeutic applications.
Biochemical Research: It can be used as a probe to study enzyme mechanisms or receptor interactions.
Industry:
Polymer Science: The compound could be incorporated into polymers to modify their properties, such as thermal stability or mechanical strength.
Mechanism of Action
The mechanism by which 1-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-3-(thiophen-2-ylmethyl)urea exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The dihydrobenzofuran and thiophenylmethyl groups could facilitate binding to specific molecular targets, while the urea linkage might play a role in stabilizing these interactions.
Comparison with Similar Compounds
1-(2,3-Dihydrobenzofuran-5-yl)-3-(thiophen-2-ylmethyl)urea: Lacks the propan-2-yl group, potentially altering its reactivity and biological activity.
1-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-3-phenylurea: Substitutes the thiophen-2-ylmethyl group with a phenyl group, which may affect its chemical properties and applications.
Uniqueness: 1-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-3-(thiophen-2-ylmethyl)urea is unique due to the combination of its structural features, which confer specific reactivity and potential for diverse applications. The presence of both dihydrobenzofuran and thiophenylmethyl groups linked through a urea bridge is not commonly found in other compounds, making it a subject of interest for further research and development.
Properties
IUPAC Name |
1-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-12(19-17(20)18-11-15-3-2-8-22-15)9-13-4-5-16-14(10-13)6-7-21-16/h2-5,8,10,12H,6-7,9,11H2,1H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMIFGKYODZKGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NC(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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